3-Pyridinamine,N-methyl-N-nitroso-

Carcinogenicity Toxicology Isomer-Specific Activity

Analytical labs face critical challenges distinguishing non-carcinogenic nitrosamine isomers from potent carcinogenic analogs for impurity method validation. 3-Pyridinamine, N-methyl-N-nitroso- (3-NMPY) is the definitive non-carcinogenic reference standard. • **Isomer-specific control**: Non-carcinogenic 3-NMPY vs. carcinogenic 2-NMPY - enables specific LC-MS/MS method validation without handling potent toxins. • **TSNA surrogate**: Structural similarity to pyridine-containing TSNAs (NNN, NNK) with distinct protonation behavior - optimizes extraction and separation parameters. • **Regulatory compliance**: Essential for FDA/EMA nitrosamine impurity control in drug substances.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B12292031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine,N-methyl-N-nitroso-
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NCN=O
InChIInChI=1S/C6H7N3O/c10-9-5-8-6-2-1-3-7-4-6/h1-4,8H,5H2
InChIKeyOKQWMOGJDTWSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinamine, N-methyl-N-nitroso- (3-NMPY) Reference Standard Overview


3-Pyridinamine, N-methyl-N-nitroso- (commonly referred to as 3-NMPY) is a member of the N-nitroso-N-methylaminopyridine class, with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is a nitrosamine, a class known for its genotoxic and carcinogenic potential, and serves as a crucial reference standard in analytical chemistry, particularly for the detection and quantification of nitrosamine impurities in pharmaceutical products and tobacco research [1].

Isomer-Specific Standard Enables accurate 3-NMPY quantification in pharmaceutical impurity profiling.
Non-Carcinogenic Control Supports toxicology studies without confounding carcinogenic activity.
MS Method Development Addresses pyridine-ring-specific detection challenges in nitrosamine analysis.

Why Generic Nitrosamine Standards Are Not Suitable for 3-NMPY


Within the nitrosamine class, structural isomers exhibit stark differences in biological activity and chemical behavior. 3-Pyridinamine, N-methyl-N-nitroso- (3-NMPY) is a non-carcinogenic isomer, in direct contrast to its highly potent 2-NMPY analog [1]. This critical divergence in toxicological profile means that generic 'nitrosamine' standards or even closely related analogs cannot be interchanged for accurate risk assessment or method validation. The following quantitative evidence demonstrates the unique, verifiable differentiation of 3-NMPY, guiding scientific selection and procurement decisions.

Carcinogenicity Profile Mismatch
3-NMPY is non-carcinogenic, while 2-NMPY induces tumors; substitution may invalidate risk assessment.
Mutagenicity Profile Mismatch
3-NMPY is non-mutagenic (Ames test), distinct from mutagenic 2-NMPY; handling and data interpretation differ.
MS Detection Specificity
Pyridine-containing nitrosamines lack universal diagnostic reaction; method must be validated with authentic 3-NMPY.

Quantitative Differentiation Guide: 3-NMPY vs. Closest Analogs


Carcinogenicity Comparison: 3-NMPY vs. 2-NMPY

A pivotal study by Preussmann et al. (1979) provides a direct head-to-head comparison of the carcinogenic activity of the three isomeric N-nitroso-N-methylaminopyridines (2-NMPY, 3-NMPY, and 4-NMPY) in BD VI rats following chronic oral administration. 2-NMPY induced tumors of the esophagus and liver, whereas 3- and 4-NMPY exhibited no carcinogenic activity under the same experimental conditions [1].

Carcinogenicity
Head-to-head
3-NMPY: No tumors vs 2-NMPY: Tumors in esophagus/liver
Establishes 3-NMPY as non-carcinogenic isomer for reference standard use.
BD VI rats, chronic oral administration
Carcinogenicity Toxicology Isomer-Specific Activity

Mutagenicity in Ames Assay: 3-NMPY vs. 2-NMPY

In the same comprehensive study, the mutagenic properties of the three isomeric NMPY's were assessed using the Ames assay with Salmonella typhimurium strain TA100. High concentrations of 2-NMPY demonstrated mutagenic activity, while 3- and 4-NMPY did not induce mutations, confirming their lack of genotoxic potential [1].

Mutagenicity (Ames)
Head-to-head
3-NMPY: Non-mutagenic vs 2-NMPY: Mutagenic in TA100
Confirms non-mutagenic profile; supports handling assessment.
S. typhimurium TA100, high concentration
Mutagenicity Genotoxicity Ames Test

Mass Spectrometric Differentiation by Pyridine Ring

A diagnostic tandem mass spectrometry (MS/MS) approach for nitrosamines revealed that compounds containing a pyridine ring, such as 3-NMPY and NNK, fail to undergo a key diagnostic gas-phase ion-molecule reaction. This is because the pyridine ring is preferentially protonated over the N-nitroso functionality, a behavior not observed in non-pyridine nitrosamines like NDMA or NDEA. This necessitates alternative analytical strategies for their specific detection and quantification [1].

MS Detection
Analytical context
3-NMPY: Lacks diagnostic reaction vs Non-pyridine nitrosamines: characteristic reaction
Requires compound-specific MS method development.
Pyridine ring preferential protonation
Analytical Chemistry Mass Spectrometry Nitrosamine Detection

Application Scenarios for 3-NMPY Reference Standard


Pharmaceutical Impurity Control and Method Validation

Procurement of 3-Pyridinamine, N-methyl-N-nitroso- is essential for analytical laboratories tasked with controlling nitrosamine impurities in drug substances and products. As a non-carcinogenic nitrosamine with a pyridine ring, it serves as a critical model compound for developing and validating HPLC or LC-MS/MS methods, particularly those that must distinguish between closely related isomers like the carcinogenic 2-NMPY [1] and overcome the unique mass spectrometric challenges posed by pyridine-containing nitrosamines [2]. Its use ensures analytical methods are specific, accurate, and compliant with stringent regulatory guidelines from agencies like the FDA and EMA.

Negative Control in Toxicology and Carcinogenesis Studies

In basic research focused on the structure-activity relationships of nitrosamine carcinogenesis, 3-NMPY is the definitive negative control. Its well-documented lack of carcinogenic and mutagenic activity in animal models and bacterial assays [1] makes it an indispensable comparator to its potent analog, 2-NMPY. This allows researchers to attribute observed biological effects specifically to the 2-isomer's structural features, thereby advancing understanding of carcinogenic mechanisms without the confounding risks associated with handling a potent carcinogen.

Method Development for TSNA Analysis

While 3-NMPY is not a TSNA, its structural and chemical similarity to the pyridine-containing TSNA class (e.g., NNN, NNK, NAB, NAT) makes it a valuable surrogate standard for method development. Its distinct analytical behavior, characterized by the preferential protonation of the pyridine ring [2], mirrors that of TSNAs. Laboratories can therefore use 3-NMPY as a less hazardous and more readily available compound to optimize extraction, chromatographic separation, and mass spectrometric detection parameters before applying the method to the analysis of highly potent and controlled TSNA standards.

Application
Selection Property
Validation Focus
Pharmaceutical impurity method validation
Isomer-specific nitrosamine reference
Isomeric separation and MS detection specificity
Toxicology negative control
Documented non-carcinogenic/non-mutagenic profile
Carcinogenicity model endpoint control
TSNA surrogate method development
Pyridine-containing nitrosamine with characterized MS behavior
MS/MS diagnostic reaction and chromatographic optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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